

Thermochemical data for 2,3-Dibromobenzofuran

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,3-Dibromobenzofuran*

Cat. No.: *B3192647*

[Get Quote](#)

An In-Depth Technical Guide to the Thermochemical Data of **2,3-Dibromobenzofuran**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thermochemical data, such as the standard enthalpy of formation, are fundamental parameters in drug development and chemical manufacturing. They are critical for assessing the stability, reactivity, and potential thermal hazards of active pharmaceutical ingredients (APIs) and their intermediates.^[1] This guide addresses the thermochemical properties of **2,3-Dibromobenzofuran**, a halogenated heterocyclic compound representative of scaffolds with potential pharmacological relevance. Acknowledging the current absence of direct experimental data in publicly accessible literature, this document provides a comprehensive framework for its determination. We present detailed, field-proven experimental and computational protocols to reliably establish the thermochemical profile of **2,3-Dibromobenzofuran**, ensuring scientific integrity and enabling robust process safety assessments.

Introduction: The Imperative for Thermochemical Data in Pharmaceutical Development

The journey of a drug candidate from laboratory synthesis to commercial manufacturing is fraught with challenges, paramount among them being the assurance of process safety.^[2] The thermodynamic properties of all reagents, intermediates, and the final API are not merely

academic data points; they are the bedrock of safe, scalable, and robust chemical processes.

[3] The standard enthalpy of formation ($\Delta_f H^\ominus$), in particular, dictates the energy landscape of a molecule, providing a direct measure of its intrinsic stability.

For a molecule like **2,3-Dibromobenzofuran**, understanding this value is crucial. A highly positive enthalpy of formation can indicate significant stored energy, suggesting potential thermal instability or explosive hazards that must be meticulously managed during scale-up.[1] This guide, therefore, serves as a technical whitepaper outlining the authoritative methodologies to obtain these critical data, empowering researchers to bridge the information gap and proceed with a robust, safety-first approach.

Part 1: Experimental Determination of Thermochemical Properties

The cornerstone of thermochemistry is precise and accurate experimental measurement. The gas-phase enthalpy of formation of **2,3-Dibromobenzofuran** can be determined through a combination of two key experimental techniques: bomb calorimetry to find the enthalpy of combustion in the solid state, and a vapor pressure measurement technique to determine the enthalpy of sublimation.

Enthalpy of Combustion via Bomb Calorimetry

Bomb calorimetry is the gold standard for measuring the heat released during the complete combustion of a substance.[4] The process occurs at constant volume, and the measured heat corresponds to the change in internal energy (ΔU_{comb}).[5]

Causality Behind Experimental Choices: For halogenated compounds, the standard oxygen bomb calorimetry procedure requires modification. The combustion of **2,3-Dibromobenzofuran** ($C_8H_4Br_2O$) will produce corrosive hydrobromic acid (HBr). To ensure complete and well-defined reaction products and to protect the calorimeter, a reducing agent and an absorbing solution (such as arsenious oxide solution) are often placed in the bomb to quantitatively convert all evolved bromine species into aqueous bromide ions.[6]

Self-Validating Protocol: Bomb Calorimetry for **2,3-Dibromobenzofuran**

- Calorimeter Calibration:

- The energy equivalent of the calorimeter (C_{cal}) must first be determined. This is achieved by combusting a certified standard reference material, typically benzoic acid, for which the heat of combustion is known with high precision.[7]
- Press a pellet of benzoic acid (approx. 1 g), weigh it accurately, and place it in the crucible.
- Add 1 mL of distilled water to the bomb to ensure saturation of the internal atmosphere with water vapor.
- Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.
- Immerse the bomb in a known mass of water in the calorimeter's insulating jacket.
- Ignite the sample and record the temperature change of the water bath to a precision of at least 0.001 K.
- Calculate C_{cal} using the known energy of combustion of benzoic acid and the observed temperature rise. Repeat for statistical validation.

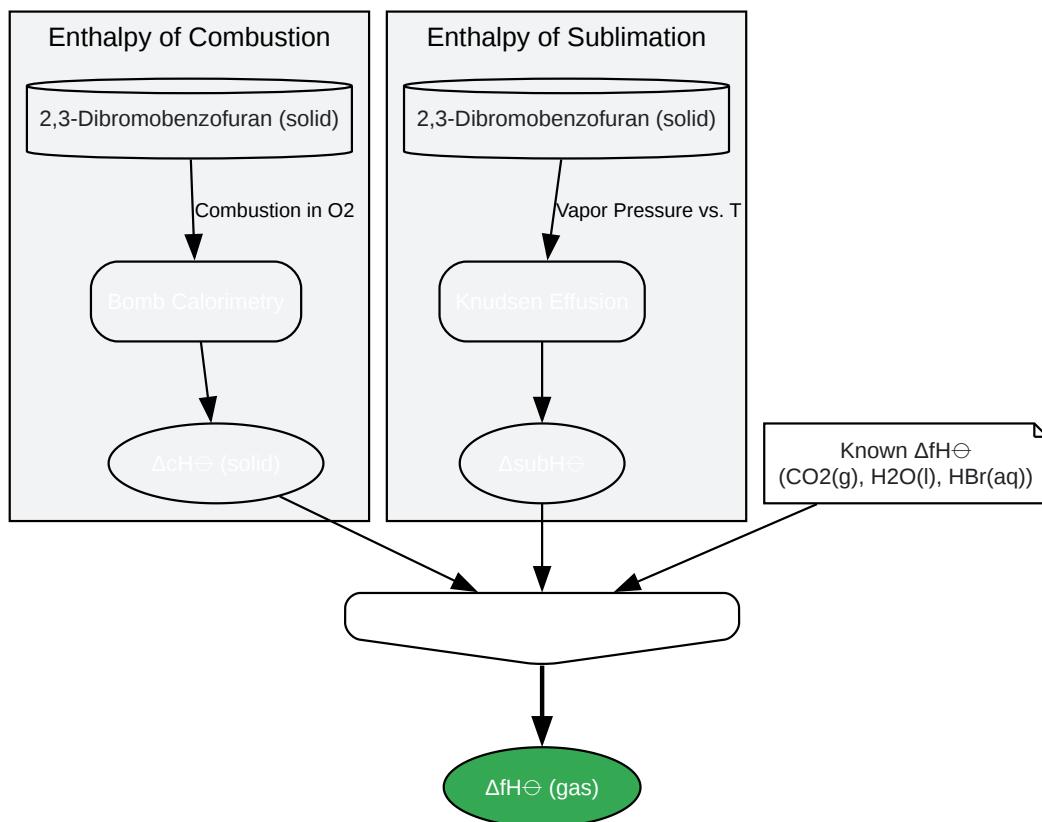
- Sample Combustion:
 - Prepare a pellet of **2,3-Dibromobenzofuran** (0.8 - 1.1 g) and weigh it accurately.[8]
 - Place the sample in the crucible. A small amount of a combustion aid with a known heat of combustion (like paraffin oil) may be used if the sample is difficult to ignite.
 - Add the appropriate absorbing solution to the bomb.
 - Repeat steps 1.3 - 1.6 as performed for the benzoic acid standard.
- Data Analysis:
 - The total heat released (q_{total}) is calculated from C_{cal} and the corrected temperature rise.
 - Corrections must be applied for the heat of combustion of the ignition wire and any combustion aids used.

- The resulting value gives the standard internal energy of combustion, Δ_cU^\ominus .
- Convert Δ_cU^\ominus to the standard enthalpy of combustion, Δ_cH^\ominus , using the relation $\Delta H = \Delta U + \Delta n_g RT$, where Δn_g is the change in the number of moles of gas in the combustion reaction.[5]

Enthalpy of Sublimation via Knudsen Effusion

To relate the solid-state enthalpy of combustion to the gas-phase enthalpy of formation (the value most directly comparable to computational results), the enthalpy of sublimation (Δ_{subH^\ominus}) is required. The Knudsen effusion method is a reliable technique for determining the vapor pressure of solids with low volatility.[9][10]

Causality Behind Experimental Choices: The method relies on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[9] This rate is directly proportional to the vapor pressure at a given temperature. By measuring the vapor pressure at several temperatures, the enthalpy of sublimation can be derived from the Clausius-Clapeyron equation.[10]


Self-Validating Protocol: Knudsen Effusion Mass Loss

- Apparatus Setup:
 - Place a precisely weighed sample (10-50 mg) of **2,3-Dibromobenzofuran** into a Knudsen effusion cell, which is a small container with a precisely machined orifice of known area.
 - Place the cell within a high-vacuum chamber.
 - The cell is heated to a controlled temperature, and the mass is continuously monitored by an integrated ultra-microbalance.[9]
- Isothermal Measurement:
 - At a set temperature, record the mass loss over time. The rate of mass loss should be constant.[11]
 - Calculate the vapor pressure (P) at that temperature using the Knudsen equation.

- Temperature Dependence:
 - Repeat the measurement at several different temperatures, typically in 5-10 K increments.
- Data Analysis:
 - Plot $\ln(P)$ versus $1/T$. According to the Clausius-Clapeyron equation, the slope of this line is equal to $-\Delta_{\text{subH}}\ominus/R$, where R is the ideal gas constant.[12]
 - From the slope, calculate the enthalpy of sublimation at the mean temperature of the experiment. This value can be adjusted to the standard temperature of 298.15 K using heat capacity data, which can also be measured via Differential Scanning Calorimetry (DSC).[13]

Workflow for Experimental Determination

The following diagram illustrates the workflow to derive the gas-phase standard enthalpy of formation from experimental measurements.

Experimental Workflow for Determining Gas-Phase ΔfH^\ominus [Click to download full resolution via product page](#)

Caption: Workflow for experimental determination of ΔfH^\ominus (gas).

Part 2: Computational Prediction of Thermochemical Properties

In parallel with experimental work, modern computational chemistry provides a powerful, predictive route to thermochemical data. For halogenated aromatic systems, high-accuracy

composite methods combined with error-canceling reaction schemes are essential for achieving results that rival experimental accuracy.

High-Accuracy Composite Methods: Gaussian-4 (G4) Theory

Causality Behind Method Choice: A single level of theory (e.g., a specific DFT functional) may not be sufficient to accurately capture all energetic contributions. Composite methods like Gaussian-4 (G4) theory systematically combine a series of calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate final energy.[14] This approach includes corrections for electron correlation, basis set size, zero-point vibrational energy (ZPVE), and empirical adjustments, making it a robust choice for molecules like **2,3-Dibromobenzofuran**.[15][16][17]

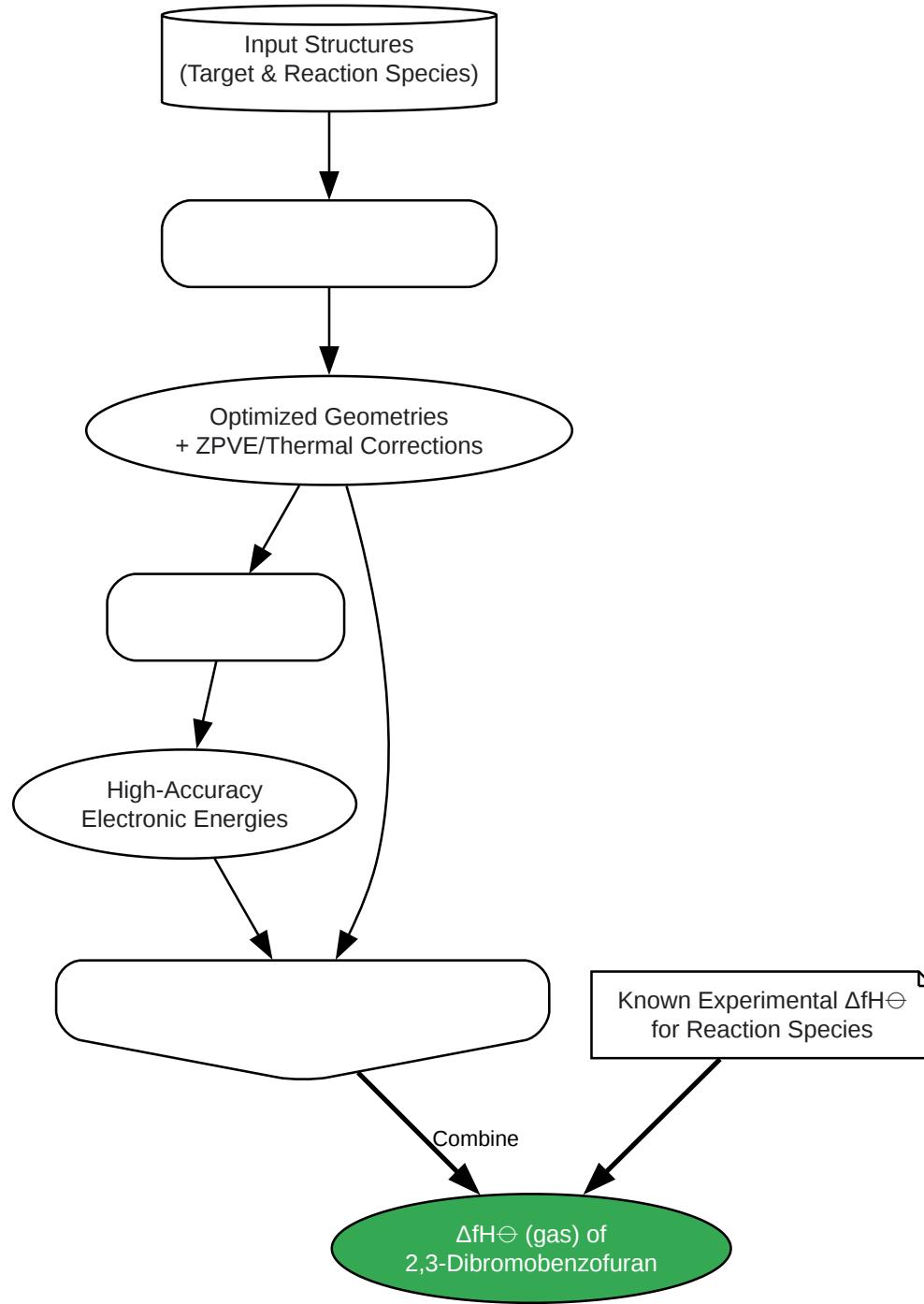
Isodesmic Reactions: A Strategy for Error Cancellation

Causality Behind Method Choice: Calculating the enthalpy of formation from first principles via atomization (breaking the molecule into its constituent atoms) can suffer from the accumulation of large computational errors. Isodesmic reactions are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides.[18] This conservation allows for a significant cancellation of systematic errors in the quantum chemical calculations, leading to a much more accurate computed reaction enthalpy.[19] For a molecule like **2,3-Dibromobenzofuran**, an appropriate isodesmic reaction would involve simpler, well-characterized molecules containing similar C-Br, C-C, C-H, and C-O bonds.

Hypothetical Isodesmic Reaction Scheme:

In this scheme, the furan-fused ring and the dibromo-substituted benzene ring are conserved, leading to excellent error cancellation. The enthalpy of reaction (Δ_rH) is calculated computationally. The desired Δ_fH^\ominus of **2,3-Dibromobenzofuran** can then be found if the experimental Δ_fH^\ominus values for the other three species are known.

Self-Validating Computational Protocol


- Geometry Optimization and Frequency Calculation:

- The molecular structure of **2,3-Dibromobenzofuran** and all other species in the isodesmic reaction are optimized using a reliable DFT method, such as B3LYP with a 6-31G(d) basis set.
- A frequency calculation is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
- High-Accuracy Single-Point Energy Calculation:
 - Using the optimized geometries, single-point energies are calculated for all species using the G4 composite method.[\[14\]](#)
- Calculation of Reaction Enthalpy:
 - The enthalpy of the isodesmic reaction (Δ_rH^\ominus) at 298.15 K is calculated by combining the G4 electronic energies and the scaled ZPVE/thermal corrections from the DFT calculations.
- Derivation of the Enthalpy of Formation:
 - The gas-phase enthalpy of formation of **2,3-Dibromobenzofuran** is calculated using the following relation: $\Delta_fH^\ominus(2,3\text{-Dibromobenzofuran}) = \Delta_rH^\ominus + \Delta_fH^\ominus(\text{Benzofuran}) + \Delta_fH^\ominus(1,2\text{-Dibromobenzene}) - \Delta_fH^\ominus(\text{Benzene})$

Workflow for Computational Determination

The following diagram illustrates the computational workflow using an isodesmic reaction scheme.

Computational Workflow using G4 and Isodesmic Reactions

[Click to download full resolution via product page](#)

Caption: Computational workflow for ΔfH^\ominus (gas) via isodesmic reactions.

Part 3: Data Analysis and Context

While direct data for **2,3-Dibromobenzofuran** is unavailable, examining related compounds provides valuable context for validating any newly determined results.

Thermochemical Data for Analogous Compounds

The following table summarizes available thermochemical data for structurally related molecules. This data serves as a crucial benchmark for any new experimental or computational results for **2,3-Dibromobenzofuran**.

Compound	Formula	ΔfH^\ominus (gas) (kJ/mol)	ΔfH^\ominus (liquid/solid) (kJ/mol)	Source
Benzofuran	C ₄ H ₆ O	37.5 ± 1.0	-8.1 ± 0.9 (liquid)	[NIST WebBook] [20][21]
2,3-Dihydrobenzofuran	C ₈ H ₈ O	-46.5 ± 0.8	-92.2 ± 0.7 (liquid)	[NIST WebBook] [22]
1,2-Dibromobenzene	C ₆ H ₄ Br ₂	105.9 (liquid)	N/A (liquid)	[NIST WebBook] [23]
1,3-Dibromobenzene	C ₆ H ₄ Br ₂	100.8 (liquid)	N/A (liquid)	[NIST WebBook] [23]
1,4-Dibromobenzene	C ₆ H ₄ Br ₂	103.3 (solid)	N/A (solid)	[NIST WebBook] [23]

Note: Data for dibromobenzene isomers are primarily for the liquid or solid phase, and gas-phase data is less readily available.

Expected Influence of Structure on Thermochemistry:

- **Aromaticity:** The benzofuran core is aromatic, which contributes significantly to its stability compared to a non-aromatic analogue.

- Bromine Substitution: The substitution of two hydrogen atoms with heavier bromine atoms is expected to make the enthalpy of formation less negative (or more positive). The positions of the bromine atoms (1,2- vs 1,3- vs 1,4-) also have a modest but measurable impact on stability, as seen in the dibromobenzene isomers.[24]
- Saturation: The significant difference between benzofuran and 2,3-dihydrobenzofuran (~84 kJ/mol) highlights the energetic cost of breaking the aromaticity of the furan ring.

The enthalpy of formation of **2,3-Dibromobenzofuran** is expected to be significantly more positive than that of benzofuran due to the two bromine substituents.

Conclusion

While the thermochemical data for **2,3-Dibromobenzofuran** are not currently established in the public domain, this guide provides a clear and authoritative pathway for their determination. By integrating precision bomb calorimetry and Knudsen effusion experiments with high-accuracy G4 computational modeling via an isodesmic reaction framework, researchers can obtain reliable values for the enthalpy of formation and sublimation. This comprehensive, dual-pronged approach ensures self-validation of the results. The resulting data are indispensable for the safe and efficient development of pharmaceutical manufacturing processes, embodying the principles of scientific integrity and responsible chemical stewardship.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. contractpharma.com [contractpharma.com]
- 3. The Role of Process Chemistry [registech.com]
- 4. Bomb Calorimetry [chemistrylabs.uoguelph.ca]
- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Formation Enthalpies of C3 and C4 Brominated Hydrocarbons: Bringing Together Classical Thermodynamics, Modern Mass Spectrometry, and High-Level Ab Initio Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scimed.co.uk [scimed.co.uk]
- 8. homepages.gac.edu [homepages.gac.edu]
- 9. pragolab.cz [pragolab.cz]
- 10. Knudsen cell - Wikipedia [en.wikipedia.org]
- 11. scranton.edu [scranton.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 15. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Group of Prof. Hendrik Zipse | Isodesmic Reactions [zipse.cup.uni-muenchen.de]
- 19. researchgate.net [researchgate.net]
- 20. Benzofuran [webbook.nist.gov]
- 21. Benzofuran [webbook.nist.gov]
- 22. Benzofuran, 2,3-dihydro- (CAS 496-16-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 23. Benzene, 1,3-dibromo- [webbook.nist.gov]
- 24. Structure-melting relations in isomeric dibromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thermochemical data for 2,3-Dibromobenzofuran]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3192647#thermochemical-data-for-2-3-dibromobenzofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com